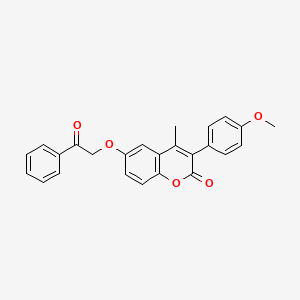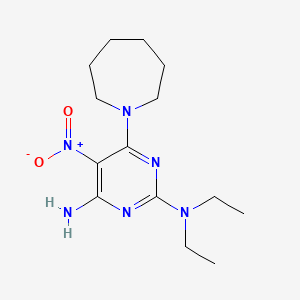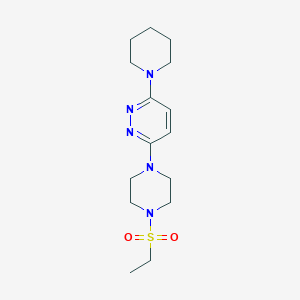
3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxo-phenylethoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an acid catalyst to yield the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with cellular signaling pathways, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)furo[3,2-g]chromen-7-one: Similar structure but with a fluorine atom instead of a methoxy group.
3-[(4-Substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones: Different core structure but similar functional groups.
3-Substituted oxindoles: Different core structure but similar biological activities.
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core
Properties
Molecular Formula |
C25H20O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-6-phenacyloxychromen-2-one |
InChI |
InChI=1S/C25H20O5/c1-16-21-14-20(29-15-22(26)17-6-4-3-5-7-17)12-13-23(21)30-25(27)24(16)18-8-10-19(28-2)11-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
LTSZQYYPSXCMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11258044.png)
![N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11258046.png)

![N-Cyclopentyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258057.png)

![N-(2-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258075.png)
![5-[(Cyclopentylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11258085.png)

![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B11258095.png)

![N-(3-acetylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258103.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258109.png)

![N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine](/img/structure/B11258115.png)
